4-Benzyl-1,4-oxazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

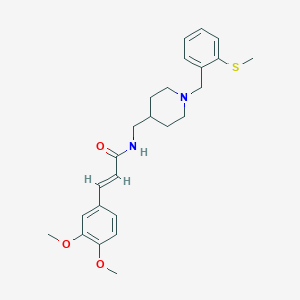

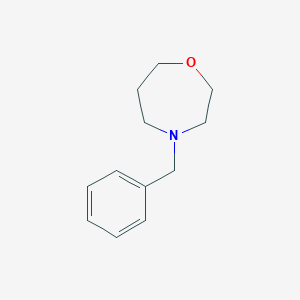

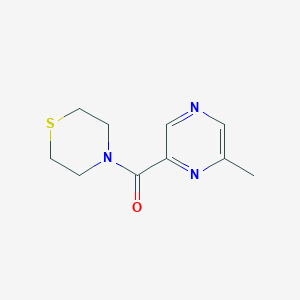

4-Benzyl-1,4-oxazepane is a compound that belongs to the class of aliphatic heterocycles . It has a seven-membered oxazepane ring with a benzyl group attached . The oxygen and nitrogen atoms in the oxazepane ring can act as nucleophiles and participate in nucleophilic substitution reactions .

Synthesis Analysis

The synthesis of 4-Benzyl-1,4-oxazepane involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This synthetic protocol can prepare a series of benzo[b][1,4]oxazepine derivatives . Another synthetic route involves the use of N-propargylamines, which are versatile building blocks in organic synthesis .Molecular Structure Analysis

The molecular weight of 4-Benzyl-1,4-oxazepane is 191.27 . Its IUPAC name is 4-benzyl-1,4-oxazepane . The InChI code for this compound is 1S/C12H17NO/c1-2-5-12(6-3-1)11-13-7-4-9-14-10-8-13/h1-3,5-6H,4,7-11H2 .Chemical Reactions Analysis

4-Benzyl-1,4-oxazepane can undergo various chemical reactions . For instance, it can react with alkyl halides to form substituted oxazepanes . The seven-membered oxazepane ring can undergo ring-opening reactions under certain conditions . The benzyl group in 4-benzyl-1,4-oxazepane can be reduced to form a substituted tetrahydrooxazepane . It can also react with acylating agents or alkylating agents to introduce acyl or alkyl groups onto the nitrogen or oxygen atoms of the oxazepane ring .Physical And Chemical Properties Analysis

The physical form of 4-Benzyl-1,4-oxazepane is liquid . Its storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Structural Analysis

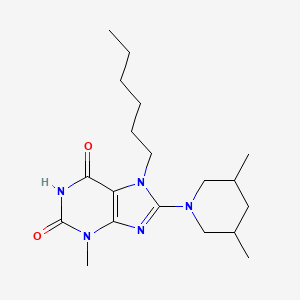

Synthesis and Biological Activity : 4-Benzyl-1,4-oxazepane derivatives are recognized for their role in the synthesis of selective dopamine D(4) receptor ligands, indicating their potential in developing antipsychotic medications without extrapyramidal side effects. These derivatives are part of a broader group including morpholine and 1,4-oxazepane systems, known for their affinity and selectivity towards dopamine D(4) receptors. The relationship between their chemical structure and biological activity is elucidated through 3D-QSAR analyses, highlighting the importance of the benzene ring systems and the size of the morpholine or 1,4-oxazepane ring for receptor affinity (Audouze et al., 2004).

Chemical Structure and Conformational Analysis : The crystal structures of certain benzyl-1,4-oxazepane derivatives have been analyzed, revealing a twist-chair conformation of the seven-membered oxazepane rings. The dihedral angle between the phenyl ring and the benzimidazole ring system varies across compounds, influencing the molecule's overall conformation and potentially its reactivity and interaction with biological targets (Govindaraj et al., 2014).

Ring Expansion and Polymerization : 4-Benzyl-1,4-oxazepane is involved in ring expansion reactions, such as the transformation of 4-benzyl-3-chloromethylmorpholine to 4-benzyl-6-phenoxy-1,4-oxazepanes, indicating its utility in synthetic chemistry. This process involves neighboring group participation, leading to an ambident aziridinium cation intermediate (Brown et al., 1987). Additionally, 4-Benzyl-1,4-oxazepane derivatives have been used in the organocatalytic ring-opening polymerization (ROP) of N-acylated-1,4-oxazepan-7-one monomers to synthesize poly(ester amide)s. These derivatives showcase controlled/living characteristics in ROP and vary in thermodynamics and reactivity based on the N-acylated substituent, offering a range of potential applications in biodegradable materials (Wang & Hadjichristidis, 2020).

Synthetic Applications

- Heterocyclic Synthesis : The compound plays a role in the synthesis of various heterocycles crucial in psychoactive pharmaceuticals. Arylmethylene benzodiazepinones, involving 1,4-oxazepane moieties, have been used for synthesizing pesticidal and other biologically active molecules, highlighting the compound's significance in medicinal chemistry (Kim et al., 2002).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-benzyl-1,4-oxazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-5-12(6-3-1)11-13-7-4-9-14-10-8-13/h1-3,5-6H,4,7-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHYDGKQWSEQEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCOC1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-1,4-oxazepane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile](/img/structure/B2388123.png)

![4-acetyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2388126.png)

![N-(3-chloro-4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2388127.png)

![1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2388130.png)